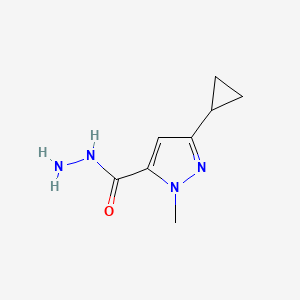iodonium p-toluenesulfonate CAS No. 1868173-29-8](/img/structure/B1449472.png)
[4-Fluoro-3-(trifluoromethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
Übersicht
Beschreibung
“4-Fluoro-3-(trifluoromethyl)phenyliodonium p-toluenesulfonate” is a diaryliodonium salt used as a metal-free arylation reagent in organic synthesis . It is a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular formula of this compound is C23H21F4IO6S, and its molecular weight is 628.37 . The specific molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is light sensitive and heat sensitive .Wissenschaftliche Forschungsanwendungen
Fluoroalkylation in Aqueous Media
A review highlights the development of aqueous fluoroalkylation reactions, including the incorporation of fluorinated groups into target molecules under environmentally friendly conditions. Fluorine-containing functionalities are crucial in designing pharmaceuticals, agrochemicals, and functional materials due to their unique effects on a molecule's properties (Hai‐Xia Song et al., 2018).
Biodegradation of Fluorinated Substances
The biodegradation of fluorine-containing surfactants and their metabolites has been explored to understand their environmental fate. Fluorinated functional groups, such as the trifluoromethoxy group, may offer environmentally benign alternatives due to their degradability in structures subject to biodegradation (T. Frömel & T. Knepper, 2010).
Microbial Degradation of Polyfluoroalkyl Chemicals
A review on the environmental biodegradability of polyfluoroalkyl chemicals, including their precursors and degradation pathways, highlights the need for further research to understand the environmental impact and fate of these substances (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Trifluoromethyl Substituents in Antitubercular Drug Design
The role of trifluoromethyl substituents in enhancing the pharmacodynamic and pharmacokinetic properties of antitubercular agents has been reviewed, suggesting their potential in improving drug potency and overall effectiveness (Sidharth Thomas, 1969).
Fluoropolymers and Environmental Safety
The properties and classification of fluoropolymers as "polymers of low concern" due to their negligible environmental and human health risks are discussed. This review assesses fluoropolymer toxicity data and suggests that they should be considered differently from other PFAS for regulatory purposes (Barbara J Henry et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is used for transition-metal-free arylations .
Mode of Action
The mode of action of this compound involves the use of the 1,3,5-trimethoxybenzene (TMB) moiety as a leaving group, allowing the other aromatic ring to be used for the aryl group introduction . This suggests that the compound interacts with its targets by transferring the aryl group to the target molecule.
Biochemical Pathways
It is known that the compound is used in arylating reactions, which are key steps in many synthetic pathways in organic chemistry .
Action Environment
It is known that the compound should be stored at temperatures between 0-10°c and should avoid light and heat .
Eigenschaften
IUPAC Name |
[4-fluoro-3-(trifluoromethyl)phenyl]-(2,4,6-trimethoxyphenyl)iodanium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4IO3.C7H8O3S/c1-22-10-7-13(23-2)15(14(8-10)24-3)21-9-4-5-12(17)11(6-9)16(18,19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-8H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLOQNMMXUNDFI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].COC1=CC(=C(C(=C1)OC)[I+]C2=CC(=C(C=C2)F)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F4IO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1868173-29-8 | |
| Record name | [4-Fluoro-3-(trifluoromethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-Toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(3-Bromo-5-nitrophenyl)methyl]dimethylamine](/img/structure/B1449392.png)
![4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1449393.png)


![2-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-ethanol](/img/structure/B1449397.png)






